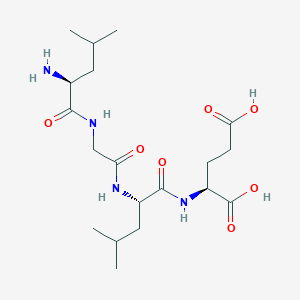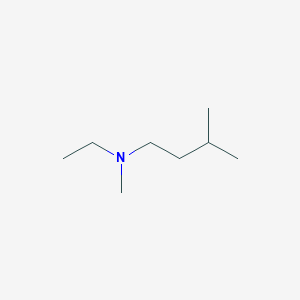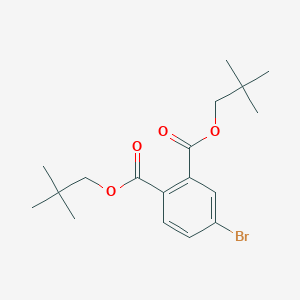
Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate is a chemical compound with the molecular formula C18H25BrO4. It is a derivative of phthalic acid and is characterized by the presence of two 2,2-dimethylpropyl groups and a bromine atom attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate typically involves the esterification of 4-bromophthalic anhydride with 2,2-dimethylpropanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the compound.
化学反应分析
Types of Reactions
Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding 4-aminobenzene-1,2-dicarboxylate derivative.
Oxidation Reactions: The ester groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 4-aminobenzene-1,2-dicarboxylate.
Oxidation: Formation of phthalic acid derivatives.
科学研究应用
Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Bis(2,2-dimethylpropyl) benzene-1,2-dicarboxylate: Lacks the bromine atom, resulting in different reactivity and applications.
Bis(2,2-dimethylpropyl) 4-chlorobenzene-1,2-dicarboxylate: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
属性
CAS 编号 |
368884-46-2 |
|---|---|
分子式 |
C18H25BrO4 |
分子量 |
385.3 g/mol |
IUPAC 名称 |
bis(2,2-dimethylpropyl) 4-bromobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H25BrO4/c1-17(2,3)10-22-15(20)13-8-7-12(19)9-14(13)16(21)23-11-18(4,5)6/h7-9H,10-11H2,1-6H3 |
InChI 键 |
ACNYEUPHRVSVSL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)COC(=O)C1=C(C=C(C=C1)Br)C(=O)OCC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


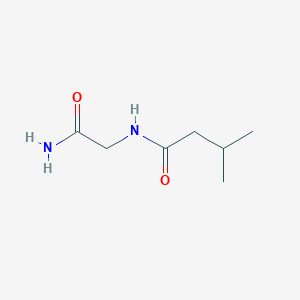
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-methoxyphenyl)-6-(1-piperidinyl)-](/img/structure/B14234963.png)
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
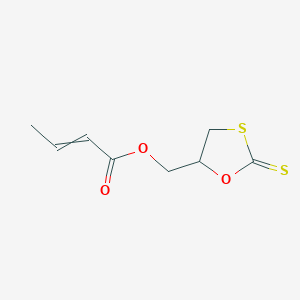
![1-Methyl-4-[2-(1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14234988.png)




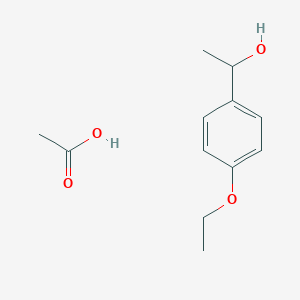
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)
